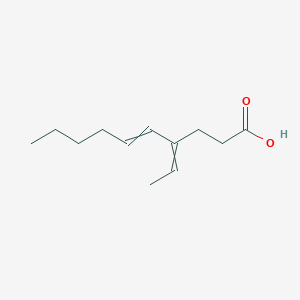

4-Ethylidenedec-5-enoic acid

Description

Contextualizing 4-Ethylidenedec-5-enoic acid within Unsaturated Fatty Acid Research

Unsaturated fatty acids, characterized by the presence of one or more carbon-carbon double bonds, are fundamental components of lipids and play crucial roles in biological systems. fiveable.mefiveable.me Their structures, which can include variations in chain length, and the number, position, and configuration (cis or trans) of double bonds, lead to a wide range of physical and chemical properties. wikipedia.orgpressbooks.pub These molecules are not only vital for energy storage and as structural components of cell membranes but are also precursors for various signaling molecules. quora.comlibretexts.org Research into unsaturated fatty acids is a dynamic field, with ongoing efforts to understand their biosynthesis, metabolism, and potential therapeutic applications. nih.govlibretexts.org

This compound fits into this area of research as a structurally unique monounsaturated fatty acid. While most common naturally occurring fatty acids feature an unbranched carbon chain, this compound possesses an ethylidene substituent, marking it as a subject of interest for chemists exploring the impact of such modifications on molecular behavior. wikipedia.org

Retrospective Analysis of Analogous Decenoic Acid Derivatives

To understand the potential significance of this compound, it is useful to examine its better-studied analogues within the decenoic acid family. Decenoic acids are ten-carbon fatty acids with one double bond (C10:1), and different isomers have been identified in nature and synthesized for various applications. wikipedia.org

trans-2-Decenoic Acid: Famously known as "queen bee acid," this compound is a major fatty acid component of royal jelly. wikipedia.orgnih.gov It has been studied for various biological activities, including potential antimicrobial properties and roles in modulating metabolic pathways. chemimpex.com Its synthesis is often achieved through the dehydration of beta-hydroxydecanoic acid. chemicalbook.com

cis-4-Decenoic Acid: This isomer has been identified as a characteristic metabolite in the plasma of individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder of fatty acid oxidation. oup.comtandfonline.com Its accumulation is considered pathognomonic for the condition, highlighting the importance of double bond position in metabolic pathways. oup.com Research has also explored its potential to induce oxidative stress. tandfonline.com

9-Decenoic Acid: This terminal unsaturated fatty acid is used as a flavoring agent and serves as a versatile synthon in organic synthesis. wikipedia.org

The study of these analogues provides a framework for hypothesizing the properties of this compound. The position of the double bond and the presence of substituents are known to dramatically alter biological activity and chemical reactivity.

Fundamental Structural Components and Their Chemical Significance in this compound

The chemical identity and behavior of this compound are dictated by its three key structural features: the carboxylic acid group, the decenoic acid backbone, and the ethylidene group.

Carboxylic Acid Group (-COOH): This functional group defines the molecule as an acid, capable of donating a proton. It is the site of reactions such as esterification and saponification and is crucial for the molecule's role in forming larger lipid structures like triglycerides. libretexts.orgresearchgate.net The carboxyl group imparts a hydrophilic character to one end of the molecule. ontosight.ai

Dec-5-enoic Acid Backbone: The ten-carbon chain places this molecule in the category of medium-chain fatty acids. The double bond at the C5 position introduces a point of unsaturation, which creates a "kink" in the chain (if in the cis configuration) and lowers its melting point compared to its saturated counterpart, decanoic acid. pressbooks.pub This double bond is a reactive site for processes like addition reactions and oxidation. fiveable.me

4-Ethylidene Group (=CH-CH₃): This is the most distinctive feature of the molecule. It is an exocyclic double bond, meaning it is located outside of any ring structure. researchgate.net The ethylidene group significantly influences the molecule's three-dimensional shape and steric profile. Such groups can impact how the molecule packs in a crystal lattice or interacts with enzyme active sites. researchgate.net The reactivity of this exocyclic double bond can also differ from that of an endocyclic (within a chain) double bond, potentially undergoing unique chemical transformations. researchgate.net

The combination of these components results in an amphiphilic molecule with a complex stereochemistry and a unique profile compared to more common linear unsaturated fatty acids.

Emerging Research Trajectories for this compound

Given the absence of extensive dedicated research on this compound, its emerging research trajectories can be inferred from the properties of its analogues and its unique structure.

Synthetic Chemistry: Developing efficient and stereoselective synthetic routes to produce this compound would be a primary goal. This would enable further study of its properties and potential applications.

Biochemical and Metabolic Studies: Investigating whether this compound occurs naturally and understanding its metabolic fate in biological systems would be a significant area of research. Drawing parallels with cis-4-decenoic acid's role in MCADD, researchers might explore if this compound is a metabolite in any known or unknown metabolic pathways. oup.com

Materials Science: The unique structure imparted by the ethylidene group could be exploited in polymer and materials science. Fatty acids are increasingly used as bio-based building blocks for polymers, and the specific geometry of this compound could lead to materials with novel properties. chemimpex.com

Pharmacological Screening: Analogues like trans-2-decenoic acid exhibit antimicrobial and other biological activities. chemimpex.comnih.gov Therefore, this compound would be a candidate for screening against various bacterial and fungal strains, as well as for other potential pharmacological effects, such as anti-inflammatory or enzyme-inhibiting properties. researchgate.net

Future research on this compound will likely focus on these areas, aiming to first synthesize the molecule in sufficient quantities and then explore its unique chemical and biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 919283-87-7 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

Data sourced from publicly available chemical databases.

Table 2: Comparison of Analogous Decenoic Acid Derivatives

| Compound Name | CAS Number | Key Characteristics |

| trans-2-Decenoic acid | 334-49-6 | A component of royal jelly; exhibits antimicrobial properties; used as a flavoring agent. wikipedia.orgchemimpex.comchemicalbook.com |

| cis-4-Decenoic acid | 505-90-8 | A key biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD); associated with oxidative stress. wikipedia.orgoup.comtandfonline.com |

| 9-Decenoic acid | 14436-32-9 | A terminal unsaturated fatty acid used as a flavoring agent and in chemical synthesis. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

919283-87-7 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

4-ethylidenedec-5-enoic acid |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h4,7-8H,3,5-6,9-10H2,1-2H3,(H,13,14) |

InChI Key |

CIQGUVAVNLAENH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=CC)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethylidenedec 5 Enoic Acid and Its Stereoisomers

Stereoselective Synthesis of the Ethylidene Moiety in 4-Ethylidenedec-5-enoic acid

The stereoselective formation of the ethylidene group is a critical challenge in the synthesis of this compound. Control over the (E)- and (Z)- configuration of this trisubstituted alkene would be paramount. Several modern synthetic methods could be envisioned for this purpose.

One potential approach involves the use of Wittig-type reactions or its modifications, such as the Horner-Wadsworth-Emmons reaction. The choice of phosphonate (B1237965) ylide and reaction conditions can significantly influence the stereochemical outcome. For instance, unstabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes.

Another powerful strategy would be the application of transition metal-catalyzed cross-coupling reactions . For example, a stereodefined vinyl halide or vinyl boronate could be coupled with an appropriate organometallic partner to construct the ethylidene moiety with high stereofidelity. Palladium-catalyzed reactions like the Suzuki or Stille coupling are well-established for creating C-C bonds with retention of stereochemistry.

Hypothetical Reaction Parameters for Stereoselective Ethylidene Formation:

| Method | Reagents | Expected Major Isomer |

| Horner-Wadsworth-Emmons | Aldehyde, phosphonate ylide, NaH | (E)-alkene |

| Still-Gennari Modification | Aldehyde, bis(2,2,2-trifluoroethyl) phosphonate, KHMDS, 18-crown-6 | (Z)-alkene |

| Suzuki Coupling | (E)-1-propenylboronic acid, vinyl iodide, Pd(PPh₃)₄, base | (E)-ethylidene |

Enantioselective Routes to Chiral Centers within the Decenoic Acid Scaffold

The decenoic acid backbone of this compound contains at least one chiral center at the C4 position. The development of enantioselective routes to establish this stereocenter is crucial for accessing stereochemically pure isomers.

Asymmetric catalysis offers a range of powerful tools for this purpose. For instance, an asymmetric conjugate addition of an organometallic reagent to a suitable α,β-unsaturated ester precursor could establish the C4 stereocenter with high enantioselectivity. Chiral copper- or rhodium-based catalysts are often employed for such transformations.

Alternatively, chiral auxiliary-based approaches could be utilized. In this strategy, a chiral auxiliary is appended to the substrate, directing the stereochemical course of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, to set the desired stereocenter. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Exploiting Olefin Metathesis and Cross-Coupling Reactions in this compound Synthesis

Olefin metathesis and cross-coupling reactions are indispensable tools in modern organic synthesis and could be strategically employed in the construction of this compound.

Cross-metathesis (CM) could be a powerful method to assemble the carbon skeleton. For example, the cross-metathesis of two simpler olefin fragments could forge the C5-C6 double bond. The choice of a suitable ruthenium-based catalyst, such as a Grubbs-type catalyst, would be critical to control the efficiency and selectivity of this reaction.

As mentioned earlier, palladium-catalyzed cross-coupling reactions would be instrumental not only for the formation of the ethylidene moiety but also for the construction of the main carbon chain. A convergent synthesis could be designed where different fragments of the molecule are synthesized separately and then joined together in the later stages using reactions like Suzuki, Negishi, or Sonogashira couplings.

Chemo- and Regioselective Approaches to the Carboxylic Acid Functionality

The introduction of the carboxylic acid functionality at the C1 position requires chemo- and regioselective methods to avoid unwanted side reactions with other functional groups in the molecule, such as the double bonds.

A common strategy involves the use of a protected alcohol at the C1 position throughout the synthesis, which is then deprotected and oxidized to the carboxylic acid in the final steps. A variety of protecting groups and oxidation reagents are available to achieve this transformation under mild conditions.

Alternatively, the carboxylic acid moiety could be introduced early in the synthesis and carried through the subsequent steps. This would require careful selection of reaction conditions to ensure the compatibility of the carboxylic acid with the reagents used in the other transformations.

Total Synthesis Strategies Employing this compound as a Key Intermediate

While there are no reported total syntheses that utilize this compound as an intermediate, its structural features suggest it could be a valuable building block for the synthesis of more complex natural products. The combination of a chiral center, multiple double bonds with defined stereochemistry, and a carboxylic acid handle makes it a versatile synthon. For instance, the double bonds could be further functionalized through various transformations such as epoxidation, dihydroxylation, or hydrogenation.

Catalytic Innovations in the Preparation of this compound Derivatives

The synthesis of derivatives of this compound would benefit from recent catalytic innovations. For example, C-H activation/functionalization strategies could be employed to directly introduce new functional groups at specific positions of the molecule, avoiding the need for pre-functionalized starting materials.

Furthermore, the development of new catalysts for stereoselective olefin functionalization could allow for the direct and controlled introduction of chirality at the double bonds, leading to a variety of new stereoisomers.

Biomimetic Synthesis Approaches for this compound

A biomimetic approach to the synthesis of this compound would involve mimicking the biosynthetic pathways that may lead to similar structures in nature. Although the natural occurrence of this specific compound is unknown, many unsaturated fatty acids are produced in organisms through the action of enzymes such as desaturases and elongases. A hypothetical biomimetic synthesis could involve enzymatic reactions to introduce the double bonds and build up the carbon chain from simpler precursors. Such an approach could offer high stereoselectivity and environmentally benign reaction conditions.

Stereochemical Investigations and Isomeric Considerations of 4 Ethylidenedec 5 Enoic Acid

Configurational Isomerism of the Double Bonds in 4-Ethylidenedec-5-enoic acid

Information regarding the E/Z isomerism of the double bonds at the 4-ethylidene and 5-ene positions is not available in the public domain.

Conformational Analysis and Dynamic Stereochemistry of this compound

There are no published studies on the conformational preferences, rotational energy barriers, or dynamic stereochemical behavior of this molecule.

Chirality Induction and Asymmetric Induction in this compound Synthesis

Specific methods for the asymmetric synthesis of this compound, including the use of chiral auxiliaries, catalysts, or reagents to induce chirality, have not been documented.

Diastereomeric Relationships and Separation Strategies for this compound Analogs

There is no information on the synthesis of analogs of this compound or the diastereomeric relationships and separation techniques that would be relevant to them.

Spectroscopic Methodologies for the Elucidation of this compound Stereochemistry

Spectroscopic data (such as NMR, IR, or mass spectrometry) that would be used to determine the stereochemistry of this compound isomers are not available in published literature.

Reactivity and Reaction Mechanisms of 4 Ethylidenedec 5 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moieties

The two double bonds in 4-Ethylidenedec-5-enoic acid are the primary sites for addition reactions. As isolated (non-conjugated) dienes, they generally react independently of one another. chemistrynotmystery.comlibretexts.org The trisubstituted ethylidene group at C4 and the disubstituted double bond at C5 exhibit different reactivities toward electrophiles, primarily due to differences in steric hindrance and the stability of the resulting carbocation intermediates.

Electrophilic Addition: Electrophilic addition is a characteristic reaction of alkenes, where the π bond acts as a nucleophile, attacking an electrophile. jove.comlibretexts.org The reaction proceeds through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. chemistrynotmystery.comlibretexts.org

For this compound, the addition of an electrophile (E⁺) can occur at either the C4=C(CH₃) or the C5=C6 double bond. Protonation of the C5=C6 double bond would lead to a secondary carbocation at either C5 or C6. In contrast, protonation of the ethylidene double bond would lead to a more stable tertiary carbocation. chemistrynotmystery.com Consequently, the ethylidene group is expected to be more reactive toward electrophiles. chemistrynotmystery.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Major Product |

|---|---|

| HBr | 4-(1-Bromoethyl)dec-5-enoic acid |

| H₂O (acid-catalyzed) | 4-(1-Hydroxyethyl)dec-5-enoic acid |

Nucleophilic Addition: Nucleophilic addition to simple, unactivated alkenes is uncommon as the electron-rich π bond repels nucleophiles. wikipedia.org Such reactions typically require the double bond to be activated by strongly electron-withdrawing groups, which are absent in the immediate vicinity of the alkene moieties in this compound. wikipedia.orglibretexts.org Therefore, this compound is not expected to readily undergo nucleophilic addition at its carbon-carbon double bonds under standard conditions.

Transformations of the Carboxylic Acid Group: Esterification, Amidation, and Reduction

The carboxylic acid functional group is a key site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester is favored by removing water as it is formed. masterorganicchemistry.combyjus.com

Reaction: this compound + R'OH ⇌ 4-Ethylidenedec-5-enoate + H₂O

Mechanism: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.comchemguide.co.uk A series of proton transfers and the elimination of a water molecule yields the final ester product. masterorganicchemistry.combyjus.com

Amidation: Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction requires high temperatures to drive off water, as the acid and amine initially form a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub More commonly, the carboxylic acid is first activated using a coupling reagent. Alternatively, enzymatic methods using lipases can provide a green and efficient route to amides. nih.gov

Direct Thermal Amidation: this compound + R'R''NH → 4-Ethylidenedec-5-enamide + H₂O (at >160°C) encyclopedia.pub

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters can facilitate amide bond formation under milder conditions. thermofisher.comacs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds in an ethereal solvent, followed by an aqueous workup. The alkene groups are generally unreactive towards LiAlH₄. masterorganicchemistry.com The product of this reaction would be 4-ethylidenedec-5-en-1-ol.

Borane (BH₃): Borane (often used as a BH₃-THF complex) is another effective reagent for reducing carboxylic acids to primary alcohols and is often more selective than LiAlH₄. khanacademy.org

Pericyclic Reactions and Rearrangements Involving the Ethylidene and Decenoic Acid Scaffolds

The 1,5-diene-like structure within this compound (specifically, the C4-ethylidene and C5-ene) makes it a candidate for sigmatropic rearrangements. libretexts.org Sigmatropic reactions are concerted, intramolecular rearrangements where a sigma bond migrates across a π-electron system. libretexts.orglibretexts.orgwikipedia.org

The most relevant of these is the Cope rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com Upon heating, this compound could potentially undergo a Cope rearrangement. This would involve the breaking of the C4-C5 sigma bond and the formation of a new sigma bond between the terminal carbon of the ethylidene group and C6, with a corresponding shift of the π bonds. The reaction is reversible and driven by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com

Oxidation and Reduction Chemistry of this compound

Beyond the reduction of the carboxylic acid group, the alkene moieties are susceptible to a range of oxidation and reduction reactions.

Oxidation:

Epoxidation: The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The more electron-rich trisubstituted ethylidene double bond would be expected to react faster than the disubstituted C5=C6 double bond.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield diols at the double bonds.

Ozonolysis: Cleavage of the double bonds can be achieved with ozone (O₃). Depending on the workup conditions (reductive with Zn/H₂O or oxidative with H₂O₂), different carbonyl-containing products can be obtained.

Reduction (of Alkenes):

Catalytic Hydrogenation: The double bonds can be reduced to the corresponding single bonds using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.org Under these conditions, the carboxylic acid group remains unaffected. The product would be 4-ethyldecanoic acid. Selective reduction of one double bond over the other would be challenging but might be achievable with sterically hindered catalysts.

Table 2: Summary of Oxidation and Reduction Reactions at Alkene Sites

| Reaction Type | Reagent | Expected Major Product(s) |

|---|---|---|

| Epoxidation | m-CPBA | 4-(1,2-epoxyethyl)dec-5-enoic acid |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 4-Ethylidene-5,6-dihydroxydecanoic acid |

| Reductive Ozonolysis | 1. O₃, 2. Zn/H₂O | Mixture including butan-2-one and related acid fragments |

Functionalization and Derivatization Strategies for this compound

Functionalization strategies can target either the carboxylic acid group or the alkene moieties, allowing for the synthesis of a wide array of derivatives. aocs.org

Carboxylic Acid Derivatization: The carboxylic acid can be converted into various functional groups to alter the molecule's physical and chemical properties. nih.govcolostate.edu This is often done to improve its utility in subsequent reactions or for analytical purposes, such as enhancing its detectability in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Conversion to Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid can be converted to the more reactive acid chloride, which is a versatile intermediate for forming esters, amides, and other derivatives.

Derivatization for Analysis: Reagents like 4-APEBA can be used for selective derivatization of carboxylic acids to improve their analytical characteristics. nih.gov

Alkene Functionalization: Modern synthetic methods can be applied to selectively functionalize the alkyl chain at the double bonds. aocs.org

Friedel-Crafts Acylation: Ethylaluminum dichloride (EtAlCl₂) can induce Friedel-Crafts acylation at the double bond, yielding β,γ-unsaturated ketones. aocs.org

Isomerizing Functionalization: Catalytic methods can be employed to isomerize the internal double bonds to a terminal position, followed by functionalization. This allows for the creation of linear long-chain α,ω-difunctional compounds. researchgate.net

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The unique structure of this compound makes it a potential substrate for various catalytic transformations.

As a Substrate:

Catalytic Hydrogenation: As mentioned, the double bonds can be selectively reduced via catalytic hydrogenation. rsc.orgchemrxiv.orgrsc.org Copper(I)/N-heterocyclic carbene complexes, for instance, have been developed for the hydrogenation of α,β-unsaturated carboxylic acid derivatives, and similar systems could be adapted. rsc.orgchemrxiv.orgrsc.org

Catalytic Carboxylation: There is significant interest in the catalytic coupling of unsaturated compounds with CO₂ to form carboxylic acids. rsc.org While this molecule already possesses a carboxyl group, its double bonds could potentially undergo further carboxylation reactions under specific catalytic conditions. rsc.org

Decarboxylative Transformations: In the presence of transition metal catalysts or under photoredox conditions, the carboxylic acid group can be replaced via decarboxylation, leading to new functionalized products. rsc.orgacs.org

As a Ligand: The carboxylic acid group and the π systems of the double bonds offer potential coordination sites for metal ions. It is conceivable that this compound or its derivatives could act as ligands in transition metal catalysis, although this application is less common for simple unsaturated fatty acids.

Advanced Analytical Characterization Techniques for 4 Ethylidenedec 5 Enoic Acid

High-Resolution Mass Spectrometry for Isotopic Pattern and Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 4-Ethylidenedec-5-enoic acid. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound (C12H20O2), the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally measured mass, the elemental composition can be confirmed with high confidence, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Furthermore, HRMS can resolve the isotopic pattern of the molecule. The presence of the ¹³C isotope in its natural abundance (approximately 1.1%) results in a small peak (M+1) at a slightly higher mass than the monoisotopic peak (M). The relative intensity of this M+1 peak is proportional to the number of carbon atoms in the molecule, providing additional confirmation of the elemental formula.

Table 1: Theoretical HRMS Data for [this compound + H]⁺

| Ion Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C12H21O2]⁺ | [M+H]⁺ | 197.15361 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional (2D) NMR experiments are essential for a comprehensive and unambiguous assignment.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals would include those for the carboxylic acid proton, olefinic protons, allylic protons, the ethylidene group, and the aliphatic chain.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carboxyl carbon, sp²-hybridized carbons of the double bonds, and sp³-hybridized carbons of the alkyl chain. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton connectivity throughout the molecule's carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is critical for determining the stereochemistry (E/Z) of the double bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 (COOH) | ~175-185 | ~10-12 | singlet |

| 2 (CH2) | ~30-40 | ~2.3-2.5 | triplet |

| 3 (CH2) | ~25-35 | ~2.1-2.3 | multiplet |

| 4 (CH) | ~40-50 | ~3.0-3.5 | multiplet |

| 5 (C=CH) | ~125-135 | ~5.3-5.6 | multiplet |

| 6 (CH=CH) | ~125-135 | ~5.3-5.6 | multiplet |

| 7 (CH2) | ~25-35 | ~2.0-2.2 | multiplet |

| 8 (CH2) | ~25-35 | ~2.0-2.2 | multiplet |

| 9 (CH2) | ~20-30 | ~1.2-1.4 | multiplet |

| 10 (CH3) | ~10-15 | ~0.8-1.0 | triplet |

| 1' (C=CHCH3) | ~120-130 | ~5.1-5.4 | quartet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most characteristic absorptions would be:

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com

An intense C=O (carbonyl) stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹. libretexts.orgorgchemboulder.comnih.gov The position can be influenced by hydrogen bonding. orgchemboulder.com

C=C stretching bands for the two double bonds in the 1640-1680 cm⁻¹ region.

=C-H stretching bands for the olefinic protons, typically appearing just above 3000 cm⁻¹.

C-H stretching bands for the sp³ hybridized carbons of the alkyl chain, appearing just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar bonds. It would be particularly useful for observing the C=C stretching vibrations, which are often stronger in Raman than in IR spectra for symmetrically substituted alkenes.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Strong, Very Broad |

| Alkyl (C-H) | Stretch | 2850-2960 | Medium-Strong |

| Alkene (=C-H) | Stretch | 3010-3095 | Medium |

| Carbonyl (C=O) | Stretch | 1700-1725 | Strong |

| Alkene (C=C) | Stretch | 1640-1680 | Medium-Weak |

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Separation and Quantification

The structure of this compound contains a chiral center at the C4 position. Additionally, the presence of two double bonds (C5=C6 and the ethylidene group) can give rise to diastereomers (E/Z isomers). Chiral chromatography is essential for separating and quantifying these different stereoisomers. aocs.org

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. wikipedia.org This differential interaction leads to different retention times, allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers of carboxylic acids. The compound can be analyzed directly or after derivatization. Common CSPs for this purpose include those based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins. wikipedia.orgnih.gov The choice of mobile phase is critical for achieving optimal separation.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid group must first be derivatized to a more volatile form, such as a methyl ester. The resulting derivative is then injected onto a column with a chiral stationary phase, often based on cyclodextrin derivatives. nih.gov This technique can provide excellent resolution of enantiomers and diastereomers. nih.gov

The quantification of each separated isomer is achieved by integrating the peak area from the chromatogram, which is proportional to the concentration of that specific isomer in the sample.

X-ray Crystallography of Crystalline this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org It provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

Since this compound is likely an oil at room temperature, it cannot be analyzed directly. To perform X-ray crystallography, it must first be converted into a suitable crystalline solid. This is typically achieved by creating a derivative, such as:

A salt with a chiral amine or a heavy atom.

An amide or ester with a suitable crystalline alcohol or amine.

Once a high-quality single crystal of the derivative is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. wikipedia.org This technique would unambiguously establish the E or Z configuration of the double bonds and the R or S configuration of the chiral center at C4. Although often applied to large biomolecules, it is also a powerful tool for smaller organic compounds. wikipedia.orgnih.govacs.org

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com After derivatization to a volatile ester, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical "fingerprint" for identification. sphinxsai.com The retention time from the GC and the mass spectrum together provide a very high degree of confidence in the identification of the compound. sphinxsai.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for analyzing compounds that are not sufficiently volatile for GC, even after derivatization. The compound is first separated by HPLC. The eluent is then directed to a tandem mass spectrometer. In the MS/MS process, the parent ion corresponding to the protonated or deprotonated this compound is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification and quantification, even at very low concentrations in complex matrices.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon-13 |

No Information Found on the Biological and Biochemical Relevance of this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological and biochemical relevance of the chemical compound This compound . Extensive queries related to its proposed biosynthetic pathways, enzymatic transformations, metabolic role, cellular signaling functions, and environmental fate did not yield any relevant research findings.

This absence of data suggests that this compound is likely a compound that has not been the subject of significant scientific investigation, or that research pertaining to it is not publicly accessible. As a result, the requested article, structured around its metabolic pathways, biocatalysis, role as a metabolic intermediate, cellular signaling, and ecological fate, cannot be generated at this time.

The search for information across various scientific domains yielded no data to populate the requested sections and subsections. Therefore, no details can be provided on the following topics:

Biological and Biochemical Relevance of 4 Ethylidenedec 5 Enoic Acid in Metabolic Pathways

Ecological and Environmental Fate of 4-Ethylidenedec-5-enoic acid and its Degradation Products

Without any research findings, it is impossible to create data tables or provide a detailed analysis as per the instructions. It is recommended to verify the chemical name and structure to ensure there are no typographical errors that may be hindering the search for information.

Computational and Theoretical Investigations of 4 Ethylidenedec 5 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of 4-Ethylidenedec-5-enoic acid. irjweb.comnorthwestern.edu These calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of information about its electronic properties can be derived.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.commdpi.com A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comirjweb.com These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Index of chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability to accept electrons |

These descriptors are typically calculated using the energies of the frontier molecular orbitals within the framework of conceptual DFT.

By mapping the molecular electrostatic potential (MEP) onto the electron density surface, it is possible to visualize the electron-rich and electron-deficient regions of this compound. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations provide insight into a static, minimum-energy structure, this compound is a flexible molecule that can adopt numerous conformations in reality. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape and understand the molecule's dynamic behavior over time.

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field (e.g., AMBER, GAFF, OPLS-AA). cam.ac.uk By simulating the movements of each atom over millions of small time steps, an MD trajectory is generated, which provides a detailed movie of the molecule's motions and conformational changes.

Analysis of the MD trajectory allows for:

Identification of stable conformers: By clustering the conformations sampled during the simulation, the most populated and thus energetically favorable shapes of the molecule can be identified.

Analysis of internal motions: The flexibility of different parts of the molecule, such as the rotation around single bonds in the decanoic acid chain, can be quantified.

Solvent structure and dynamics: The arrangement of solvent molecules around the solute can be examined to understand solvation shells and specific interactions like hydrogen bonding.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which serves as a powerful tool for structural verification when compared with experimental data. acs.orgruc.dk

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgresearchgate.net Using the optimized molecular geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensor for each nucleus. acs.orgnih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can help confirm the proposed structure and assign specific signals to individual atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule from its optimized structure. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid, C=C stretches of the alkene and ethylidene groups, and various C-H bending and stretching modes. These predicted frequencies and their corresponding intensities can be plotted to create a theoretical spectrum, which is invaluable for interpreting experimental IR data.

Table 2: Representative Predicted Spectroscopic Data

| Data Type | Atom/Group | Predicted Value | Description |

| ¹³C NMR | C1 (Carboxyl) | [Calculated Shift in ppm] | Chemical shift for the carboxylic acid carbon |

| ¹H NMR | H on C5 | [Calculated Shift in ppm] | Chemical shift for the vinyl proton |

| IR Frequency | C=O | [Calculated Wavenumber in cm⁻¹] | Frequency of the carbonyl stretch |

| IR Frequency | C=C | [Calculated Wavenumber in cm⁻¹] | Frequency of the alkene stretch |

Note: Predicted spectroscopic values require scaling factors or comparison with reference standards to correlate accurately with experimental results.

Docking and Molecular Modeling Studies of this compound with Biological Receptors (mechanistic focus, not therapeutic)

To understand how this compound might interact with biological systems on a mechanistic level, molecular docking and modeling studies can be performed. These studies simulate the interaction of a small molecule (ligand) with a large biological molecule, typically a protein (receptor).

The process begins with the identification of a plausible biological target, such as a fatty acid-binding protein or an enzyme involved in lipid metabolism. The three-dimensional structure of this receptor is obtained from a protein database. Molecular docking software is then used to predict the preferred binding orientation and conformation of this compound within the receptor's binding site. The software systematically samples many possible poses and scores them based on factors like electrostatic compatibility and intermolecular forces.

The primary goal of this analysis is to gain mechanistic insight into the binding process. This includes:

Identifying key interacting residues: Pinpointing the specific amino acids in the receptor that form crucial contacts with the ligand.

Characterizing the nature of interactions: Determining whether the binding is stabilized by hydrogen bonds (e.g., with the carboxylic acid group), hydrophobic interactions (with the alkyl chain), or other forces. nih.gov

Evaluating binding affinity: The docking score provides a qualitative estimate of how strongly the ligand binds to the receptor.

Table 3: Hypothetical Docking Interaction Analysis

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

| Carboxyl Oxygen | Arginine (Arg) | Hydrogen Bond | [Calculated Value] |

| Carboxyl OH | Tyrosine (Tyr) | Hydrogen Bond | [Calculated Value] |

| Alkyl Chain | Leucine (Leu) | Hydrophobic | [Calculated Value] |

| Alkyl Chain | Valine (Val) | Hydrophobic | [Calculated Value] |

This table illustrates the type of data generated from docking analysis, detailing the specific molecular interactions that stabilize the ligand-receptor complex.

These mechanistic findings can form the basis of hypotheses about the molecule's biological function that can then be tested experimentally.

Cheminformatics Analysis for Structural Analogues and Novel Derivative Prediction

Cheminformatics utilizes computational tools to analyze chemical information, making it possible to systematically search for structurally similar molecules and predict novel derivatives. For this compound, a cheminformatics approach would begin with encoding its structure into a machine-readable format, such as molecular fingerprints.

Furthermore, cheminformatics can guide the design of novel derivatives. By analyzing the structure of this compound, key positions for chemical modification can be identified. For example, modifications could be proposed for the carboxylic acid head, the alkyl chain, or the ethylidene group. Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with specific properties, could then be used to predict how these modifications might influence reactivity, binding affinity, or other characteristics, thereby guiding synthetic efforts toward derivatives with desired properties.

Future Research Directions and Potential Applications for 4 Ethylidenedec 5 Enoic Acid

Advancements in Asymmetric Synthesis Towards Chirally Pure 4-Ethylidenedec-5-enoic acid

The presence of a stereocenter at the C4 position and the geometric isomerism of the ethylidene group and the C5-C6 double bond imply that this compound can exist as multiple stereoisomers. The biological activities of such molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of chirally pure enantiomers and diastereomers of this compound is a critical area for future research.

Current approaches to asymmetric synthesis often rely on the use of chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of a reaction. Future research in this area could focus on:

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to an achiral precursor, which then directs the stereoselective formation of the desired chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Catalytic Asymmetric Methods: The development of novel chiral transition metal catalysts or organocatalysts could enable the direct enantioselective and diastereoselective synthesis of this compound. This is often a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Biocatalysis: The use of enzymes, such as lipases or esterases for kinetic resolution, or engineered enzymes for stereoselective synthesis, could provide a green and highly selective route to chirally pure isomers of this compound.

| Asymmetric Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Chiral Auxiliary-Mediated Synthesis | Well-established methodologies, predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

| Catalytic Asymmetric Methods | High catalytic efficiency, atom economy, potential for high enantioselectivity. | Discovery and optimization of suitable chiral catalysts for the specific substrate. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity, and the need for enzyme engineering. |

Exploration of Novel Catalytic Systems for this compound Transformations

The conjugated diene system and the carboxylic acid functionality in this compound offer multiple sites for chemical modification. The exploration of novel catalytic systems to selectively transform this molecule could unlock a wide range of derivatives with potentially valuable properties. Future research could investigate:

Selective Hydrogenation: Catalytic systems that can selectively reduce one of the double bonds or the carboxylic acid group would be highly valuable for generating a library of related compounds. For instance, catalysts that can achieve stereoselective hydrogenation would be of particular interest.

Oxidative Transformations: The double bonds are susceptible to oxidation, which could be exploited to introduce new functional groups. Catalytic epoxidation, dihydroxylation, or oxidative cleavage could yield a variety of poly-functionalized molecules.

Carbon-Carbon Bond Forming Reactions: The conjugated diene system is a prime candidate for various C-C bond-forming reactions, such as the Diels-Alder reaction, which could be used to construct complex cyclic structures.

Functionalization of the Carboxylic Acid: Catalytic methods for the conversion of the carboxylic acid to other functional groups, such as esters, amides, or alcohols, would further expand the chemical space accessible from this starting material.

Development of this compound as a Building Block for Complex Natural Products

The structural motifs present in this compound are reminiscent of subunits found in various natural products, particularly polyketides and fatty acid-derived molecules. This suggests its potential as a versatile building block, or "chiron," for the total synthesis of complex and biologically active natural products. The stereochemical information embedded in a chirally pure form of this compound could be transferred to the final target molecule, simplifying the synthetic route.

Future research in this area would involve:

Retrosynthetic Analysis: Identifying natural products that contain a similar structural fragment and devising synthetic routes that utilize this compound as a key intermediate.

Development of Synthetic Methodologies: Tailoring existing synthetic methods or developing new ones to incorporate the this compound unit into larger, more complex molecular architectures. The Diels-Alder reaction, for example, has been proposed as a key transformation in the biosynthesis of many natural products and could be a powerful tool in this context utexas.edu.

| Potential Natural Product Class | Relevant Structural Feature |

| Polyketides | Unsaturated carbon chain, potential for further functionalization. |

| Macrolides | Long-chain carboxylic acid suitable for macrolactonization. |

| Bioactive Lipids | Unsaturated fatty acid-like structure. |

Innovative Analytical Strategies for Trace Level Detection and Characterization of Isomers

Given the potential for multiple stereoisomers and geometric isomers of this compound, the development of sophisticated analytical techniques for their separation, detection, and characterization at trace levels is paramount. This is crucial for both synthetic chemistry applications and for potential biological studies where different isomers may exhibit distinct activities.

Future research should focus on:

High-Resolution Chromatographic Methods: Developing advanced gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, potentially using chiral stationary phases, to achieve baseline separation of all possible isomers. The use of highly polar ionic liquid-based GC columns has shown promise for separating geometric isomers of fatty acid methyl esters and could be applicable here mdpi.com.

Mass Spectrometry (MS) Techniques: Employing advanced MS techniques, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry, to aid in the structural elucidation of the separated isomers. While MS itself may not distinguish between geometric isomers, its coupling with effective chromatographic separation is a powerful analytical tool acs.org.

Spectroscopic Methods: Utilizing nuclear magnetic resonance (NMR) spectroscopy, including advanced 2D NMR techniques, to unambiguously determine the stereochemistry and geometry of the double bonds in the purified isomers.

Investigations into the Broader Biological Roles of this compound and its Metabolites in Model Systems

Unsaturated fatty acids and their derivatives play a myriad of roles in biological systems, acting as signaling molecules, components of cell membranes, and precursors to other bioactive compounds. The unique structure of this compound suggests that it and its potential metabolites could have interesting biological activities.

Future investigations in this area could include:

Screening for Biological Activity: Testing the different isomers of this compound in a variety of biological assays to identify potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. The biological functions of fatty acids are highly dependent on their structure, including double bond position and geometry rsc.orgrsc.org.

Metabolic Studies: Investigating the metabolic fate of this compound in model organisms or cell culture systems. This would involve identifying the enzymes that metabolize this compound and characterizing the structures of its metabolites.

Mechanism of Action Studies: If any biological activity is identified, further research would be needed to elucidate the molecular mechanism by which this compound or its metabolites exert their effects. This could involve identifying protein targets or understanding how it influences cellular signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 4-Ethylidenedec-5-enoic acid, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Wittig olefination or cross-metathesis, to construct the ethylidene and unsaturated hydrocarbon chain. Key considerations include:

- Catalyst selection : Use palladium or ruthenium-based catalysts for controlled stereochemistry .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization improves purity. Monitor via TLC and HPLC (>95% purity threshold) .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of Grignard reagent) and inert atmosphere conditions to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ethylidene protons (δ 5.2–5.8 ppm, doublet) and carboxylate carbon (δ 170–175 ppm). Use DEPT-135 to confirm CH2 and CH3 groups in the decenoyl chain .

- IR : Carboxylic acid O-H stretch (2500–3300 cm<sup>−1</sup>) and C=O (1700 cm<sup>−1</sup>) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) validates molecular formula (C12H20O2) .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Controlled variables : Use buffer solutions (pH 2–12) and thermal chambers (25–80°C).

- Degradation metrics : Monitor via UV-Vis absorbance (λmax 210 nm) and LC-MS for decomposition products .

- Kinetic analysis : Apply Arrhenius equations to predict shelf life, with activation energy (Ea) calculations .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-response analysis : Establish IC50/EC50 values across cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .

- Mechanistic studies : Use RNA-seq or proteomics to identify pathway-specific targets (e.g., lipid metabolism vs. membrane disruption) .

- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) and address batch effects .

Q. What computational strategies are suitable for modeling this compound’s interaction with lipid bilayers?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate using GROMACS with CHARMM36 force field. Parameterize the ethylidene group using QM-derived partial charges .

- Free energy calculations : Apply umbrella sampling to determine permeability coefficients (log Poct) .

- Validation : Cross-reference with experimental bilayer penetration assays (e.g., fluorescence quenching) .

Q. How should researchers address ethical and reproducibility challenges in data handling for multi-institutional studies?

Methodological Answer:

- Data anonymization : Use coded identifiers for raw datasets, with access restricted to principal investigators .

- Reproducibility protocols : Pre-register methods on platforms like Open Science Framework and share raw data in FAIR-compliant repositories .

- Conflict resolution : Establish a cross-institutional ethics committee to audit discrepancies in data interpretation .

Q. What analytical frameworks are effective for integrating metabolomic and transcriptomic data to study the compound’s metabolic impact?

Methodological Answer:

- Multi-omics integration : Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate metabolite levels (e.g., acyl-carnitines) with gene expression clusters .

- Network analysis : Construct metabolite-gene interaction networks using Cytoscape, prioritizing hub nodes with high betweenness centrality .

- Validation : Confirm key nodes via CRISPR-Cas9 knockouts and targeted metabolomics .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

Methodological Answer:

- Transparency : Report all observed peaks, including minor impurities, in supplementary materials .

- Error analysis : Include confidence intervals for chemical shifts (±0.01 ppm) and discuss solvent/temperature effects .

- Comparative tables : Align data with prior studies to highlight discrepancies and propose hypotheses (e.g., tautomeric equilibria) .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity assays?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude technical artifacts .

- Meta-analysis : Pool data from ≥3 independent experiments and report weighted means with 95% CI .

Ethical and Methodological Compliance

Q. How can researchers ensure compliance with ethical guidelines when using animal models to study toxicity?

Methodological Answer:

- 3Rs Principle : Minimize animal use via in silico/in vitro pre-screening; optimize dosing to reduce suffering .

- IACUC approval : Submit detailed protocols (e.g., euthanasia methods, endpoint criteria) for review .

- Data transparency : Publish negative results to avoid publication bias and support meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.